![molecular formula C30H22N2O5Sn B14007224 [(3,5-Dinitro[1,1'-biphenyl]-2-yl)oxy](triphenyl)stannane CAS No. 24628-22-6](/img/structure/B14007224.png)
[(3,5-Dinitro[1,1'-biphenyl]-2-yl)oxy](triphenyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stannane,[(3,5-dinitro[1,1-biphenyl]-2-yl)oxy]triphenyl- is a chemical compound with the molecular formula C30H22N2O5Sn. It is a derivative of stannane, featuring a biphenyl group substituted with nitro groups and linked to a triphenylstannane moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Stannane,[(3,5-dinitro[1,1-biphenyl]-2-yl)oxy]triphenyl- typically involves the reaction of triphenyltin chloride with a biphenyl derivative containing nitro groups. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the stannane bond. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as toluene or dichloromethane, for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Stannane,[(3,5-dinitro[1,1-biphenyl]-2-yl)oxy]triphenyl- can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic reagents such as bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
Stannane,[(3,5-dinitro[1,1-biphenyl]-2-yl)oxy]triphenyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Potential use in the study of biological systems due to its unique structural properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Stannane,[(3,5-dinitro[1,1-biphenyl]-2-yl)oxy]triphenyl- involves its ability to form stable complexes with various molecular targets. The biphenyl moiety allows for π-π interactions with aromatic systems, while the stannane group can participate in coordination chemistry with metal ions. These interactions can modulate the activity of enzymes or other biological molecules, leading to various effects .
Comparación Con Compuestos Similares
Similar Compounds
Triphenylstannane: Lacks the biphenyl and nitro groups, making it less versatile in terms of functionalization.
Biphenyl derivatives: Without the stannane group, these compounds do not exhibit the same coordination chemistry properties.
Nitrobenzene derivatives: While they contain nitro groups, they lack the biphenyl and stannane moieties, limiting their applications.
Uniqueness
Stannane,[(3,5-dinitro[1,1-biphenyl]-2-yl)oxy]triphenyl- is unique due to its combination of a biphenyl group with nitro substituents and a triphenylstannane moiety. This unique structure allows for a wide range of chemical reactions and applications, making it a valuable compound in scientific research .
Propiedades
Número CAS |
24628-22-6 |
|---|---|
Fórmula molecular |
C30H22N2O5Sn |
Peso molecular |
609.2 g/mol |
Nombre IUPAC |
(2,4-dinitro-6-phenylphenoxy)-triphenylstannane |
InChI |
InChI=1S/C12H8N2O5.3C6H5.Sn/c15-12-10(8-4-2-1-3-5-8)6-9(13(16)17)7-11(12)14(18)19;3*1-2-4-6-5-3-1;/h1-7,15H;3*1-5H;/q;;;;+1/p-1 |
Clave InChI |
BRLGFTWWWOHJCE-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O[Sn](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid](/img/structure/B14007144.png)
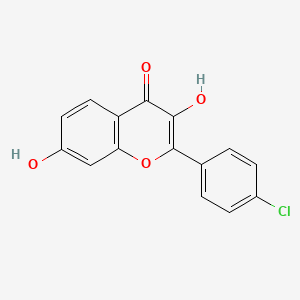
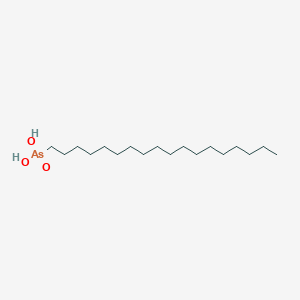



![1,5-Anhydro-3-[6-chloro-2-(methylsulfanyl)-9h-purin-9-yl]-2,3-dideoxyhex-1-enitol](/img/structure/B14007185.png)
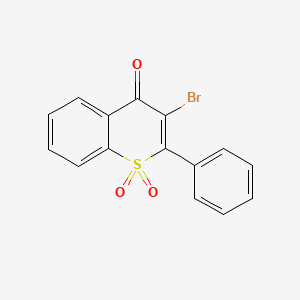
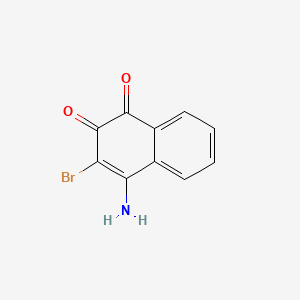
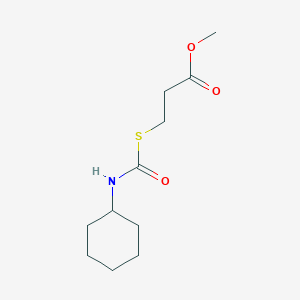
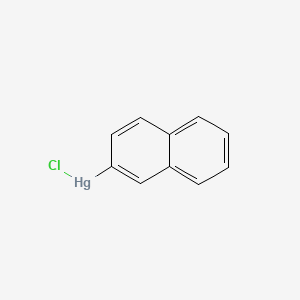
![N-[[2-Chloro-1-ethyl-5-[[(2-nitrophenyl)hydrazinylidene]methyl]indol-3-YL]methylideneamino]-2-nitro-aniline](/img/structure/B14007194.png)
![(S)-2-[Amino(2-indolyl)methyl]-4-fluorophenol](/img/structure/B14007205.png)

